3-Isoproproxy-4-methylphenylboronic acid pinacol ester

Descripción general

Descripción

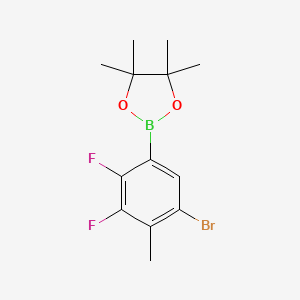

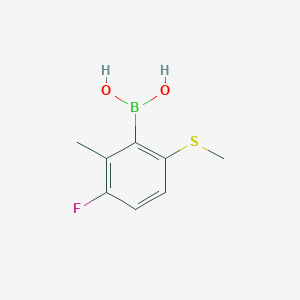

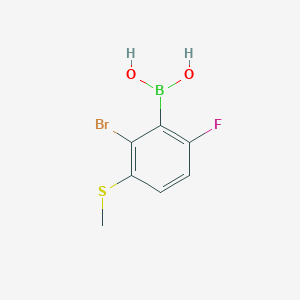

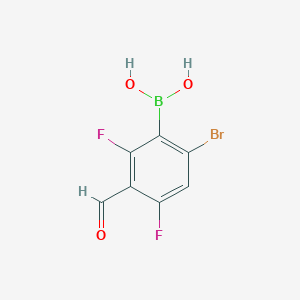

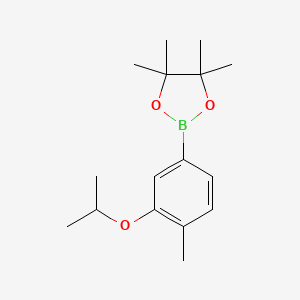

3-Isoproproxy-4-methylphenylboronic acid pinacol ester is a chemical compound with the CAS Number: 2121514-73-4. Its molecular weight is 276.18 . The IUPAC name for this compound is 2-(3-isopropoxy-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane .

Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code: 1S/C16H25BO3/c1-11(2)18-14-10-13(9-8-12(14)3)17-19-15(4,5)16(6,7)20-17/h8-11H,1-7H3 .Chemical Reactions Analysis

Boronic esters, including this compound, are known to participate in various chemical reactions. One of the most common reactions involving boronic esters is the Suzuki-Miyaura coupling, which is a type of cross-coupling reaction used to synthesize biaryl derivatives . Another reaction involving boronic esters is the protodeboronation, which has been reported to be catalyzed using a radical approach .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 276.18 . It is recommended to be stored at a temperature of 2-8°C .Aplicaciones Científicas De Investigación

Phosphorescent Properties

Arylboronic esters, including compounds similar to "3-Isoproproxy-4-methylphenylboronic acid pinacol ester," exhibit long-lived room-temperature phosphorescence in the solid state. This phosphorescence is notable because it suggests that such organic molecules do not require heavy atoms to generate a triplet excited state efficiently. Theoretical calculations highlight the role of molecular packing in solid-state and out-of-plane distortion at the boron moiety in the excited state, contributing to this property. This finding expands the understanding of phosphorescent organic materials and their potential applications in organic electronics and luminescent materials (Shoji et al., 2017).

Organic Synthesis

The compound and its related arylboronic acid esters are pivotal in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura reaction, facilitating the formation of complex organic frameworks. For instance, hydrazone-palladium-catalyzed allylic arylation of cinnamyloxyphenylboronic acid pinacol esters leads to 1,3-diarylpropene derivatives, showcasing the utility of these esters in constructing elaborate organic molecules with high precision and efficiency (Watanabe et al., 2014). Additionally, the palladium-catalyzed cross-coupling of bis(pinacolato)diboron with alkenyl halides for synthesizing unsymmetrical 1,3-dienes demonstrates the versatility of boronic esters in creating diverse organic structures (Takagi et al., 2002).

Polymer Chemistry

In polymer chemistry, arylboronic esters serve as crucial intermediates. For example, the Suzuki-Miyaura coupling polymerization using arylboronic esters leads to high-molecular-weight π-conjugated polymers with boronic ester moieties at both ends. This process illustrates the role of arylboronic esters in developing advanced polymeric materials with potential applications in electronics and materials science (Nojima et al., 2016).

Analytical Chemistry

Arylboronic esters, through their selective bonding capabilities, have been utilized in developing highly selective sensors. For instance, electrochemical sensors based on boronic acid-functionalized carbon nanotubes demonstrate high selectivity for detecting diols like catechol, underlining the importance of arylboronic esters in analytical applications (Liu et al., 2014).

Solubility and Stability Studies

Research on the solubility and stability of phenylboronic pinacol esters at physiological pH contributes to the understanding of their potential in drug delivery systems, emphasizing the need for careful consideration of their stability in aqueous environments (Achilli et al., 2013).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with it are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P305, P351, and P338 .

Mecanismo De Acción

Target of Action

Boronic esters, in general, are known to be valuable building blocks in organic synthesis .

Mode of Action

The compound’s mode of action involves a process known as protodeboronation, which is a radical approach . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .

Biochemical Pathways

The protodeboronation process it undergoes is part of a broader range of transformations that boronic esters can undergo, including oxidations, aminations, halogenations, and various c–c bond formations .

Pharmacokinetics

Boronic esters are generally known for their stability, which can influence their bioavailability .

Result of Action

The result of the compound’s action is the formation of new compounds through the process of protodeboronation . For example, it has been used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .

Action Environment

The action of 3-Isoproproxy-4-methylphenylboronic acid pinacol ester can be influenced by environmental factors. For instance, its stability can be affected by air and moisture . Additionally, the compound should be stored at a temperature of 2-8°C to maintain its integrity .

Propiedades

IUPAC Name |

4,4,5,5-tetramethyl-2-(4-methyl-3-propan-2-yloxyphenyl)-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25BO3/c1-11(2)18-14-10-13(9-8-12(14)3)17-19-15(4,5)16(6,7)20-17/h8-11H,1-7H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCGFRRPDEZOYOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C)OC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25BO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401135325 | |

| Record name | 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[4-methyl-3-(1-methylethoxy)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401135325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2121514-73-4 | |

| Record name | 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[4-methyl-3-(1-methylethoxy)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2121514-73-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[4-methyl-3-(1-methylethoxy)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401135325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.